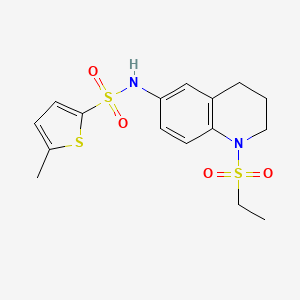

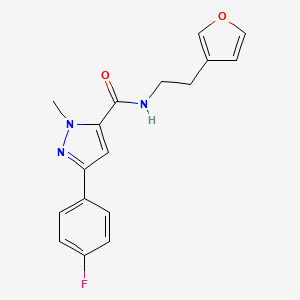

![molecular formula C22H11ClF3N3 B2784667 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-42-5](/img/structure/B2784667.png)

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions (MCRs), which are essential in combinatorial chemistry due to one-pot synthesis of various complex molecules . For instance, dihydropyrano[2,3-c]pyrazoles were synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Aplicaciones Científicas De Investigación

Fluorescent Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore, structurally related to 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, serves as a versatile foundation for creating brightly fluorescent molecular sensors. Through facile synthetic methods, this chromophore can be integrated into various systems, including fluorophore-spacer-receptor setups and fluoroionophores that operate through intramolecular charge transfer. These applications demonstrate the potential for metal ion recognition, with some systems showing significant analyte-induced fluorescence enhancement and others exhibiting bright ratiometric dual emission, underscoring their utility in sensitive detection applications (Rurack et al., 2002).

Luminescent and Electroluminescent Applications

The photophysical properties, particularly the optical absorption and fluorescence spectra, of compounds structurally akin to this compound, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have been extensively studied. These compounds exhibit significant potential for luminescent or electroluminescent applications, with emission in the green-yellow range of the visible spectrum depending on the solvent polarity. This suggests their suitability for use in a range of optoelectronic devices (Danel et al., 2010).

Enhancement of Photophysical Properties

Fluorine substitution on the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline framework, which is closely related to the target compound, has been shown to alter key photophysical properties. These include fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. Moreover, the basicity of these molecules can be modulated by the electron-withdrawing effect of fluorine, which increases their resistance to proton donors. Such modifications make these fluorine derivatives particularly attractive for applications requiring high fluorescence yield and chemical stability (Szlachcic & Uchacz, 2018).

Direcciones Futuras

Quinoline derivatives have wide applications in medicinal and pharmaceutical chemistry . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoropyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNERGZXFLUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)

![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)

![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)

![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)

![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)

![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)